

# Application Notes and Protocols: Use of Lesinurad in Allopurinol-Refractory Gout

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## Compound of Interest

Compound Name: *Lesinurad*

Cat. No.: *B8021901*

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These application notes provide a comprehensive overview of the use of **lesinurad** in combination with allopurinol for the treatment of hyperuricemia in patients with gout who have not achieved target serum uric acid (sUA) levels with allopurinol monotherapy. The information is compiled from pivotal clinical trials and is intended to guide research and development efforts.

## Introduction

Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a result of chronic hyperuricemia. [1] The primary goal of gout management is to lower serum uric acid (sUA) levels to a target of <6.0 mg/dL to prevent gout flares and the formation of tophi. [2] Allopurinol, a xanthine oxidase inhibitor (XOI), is the first-line urate-lowering therapy (ULT). [3] However, a significant portion of patients fail to reach the target sUA level with allopurinol alone, a condition known as allopurinol-refractory gout. [4]

**Lesinurad** is a selective uric acid reabsorption inhibitor (SURI) that works by inhibiting the function of the urate transporter 1 (URAT1) and organic anion transporter 4 (OAT4) in the kidneys. [5][6] This inhibition increases the excretion of uric acid, thereby lowering sUA levels. [7] When used in combination with an XOI like allopurinol, **lesinurad** provides a dual mechanism of action, addressing both the production and excretion of uric acid. [8] This combination

therapy has been investigated in several key clinical trials for its efficacy and safety in patients with an inadequate response to allopurinol.

## Quantitative Data Summary

The efficacy and safety of **lesinurad** in combination with allopurinol have been evaluated in multiple randomized, double-blind, placebo-controlled clinical trials. The primary endpoint in these studies was typically the proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.

## Efficacy Data

The following tables summarize the key efficacy data from the pivotal Phase III clinical trials, CLEAR 1 and CLEAR 2, and a Phase II study.

Table 1: Proportion of Patients Achieving Serum Uric Acid Target (<6.0 mg/dL) at Month 6

Study	Treatment Group	N	Proportion Achieving Target (%)	P-value vs. Allopurinol Alone
CLEAR 1[9]	Lesinurad 200 mg + Allopurinol	201	54.2	<0.0001
	Lesinurad 400 mg + Allopurinol	201	59.2	
	Placebo + Allopurinol	201	27.9	
CLEAR 2[10]	Lesinurad 200 mg + Allopurinol	204	55.4	<0.0001
	Lesinurad 400 mg + Allopurinol	203	66.5	
	Placebo + Allopurinol	203	23.3	

Table 2: Percent Reduction in Serum Uric Acid from Baseline (Phase II Study)[11]

Study	Treatment Group	N	Mean Percent Reduction in sUA at 4 Weeks	P-value vs. Placebo + Allopurinol
Phase II	Lesinurad 200 mg + Allopurinol	52	16	<0.0001
Lesinurad 400 mg + Allopurinol	52	22	<0.0001	
Lesinurad 600 mg + Allopurinol	52	30	<0.0001	
Placebo + Allopurinol	52	-3 (increase)	-	

## Safety Data

The safety profile of **lesinurad** 200 mg in combination with allopurinol was generally comparable to allopurinol alone, with the exception of a higher incidence of predominantly reversible elevations in serum creatinine.

Table 3: Summary of Key Adverse Events (CLEAR 1 & CLEAR 2 Pooled Data)

Adverse Event	Lesinurad 200 mg + Allopurinol (%)	Lesinurad 400 mg + Allopurinol (%)	Placebo + Allopurinol (%)
Any Treatment-Emergent AE	72.8	79.3	70.8
Serious AEs	4.4 (CLEAR 2)[10]	9.5 (CLEAR 2)[10]	3.9 (CLEAR 2)[10]
Renal-Related AEs	5.9 (CLEAR 2)[10]	15.0 (CLEAR 2)[10]	4.9 (CLEAR 2)[10]
Serum Creatinine Elevation ( $\geq 1.5\times$ baseline)	5.9 (CLEAR 2)[10]	15.0 (CLEAR 2)[10]	3.4 (CLEAR 2)[10]
Kidney Stones	1.0 (CLEAR 1)[2]	2.5 (CLEAR 1)[2]	2.0 (CLEAR 1)[2]
Gout Flares	Not significantly different from placebo[9]	Not significantly different from placebo[9]	Not significantly different from placebo[9]

## Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials investigating **lesinurad** in allopurinol-refractory gout patients.

## Study Design and Patient Population

The CLEAR 1 and CLEAR 2 trials were 12-month, multicenter, randomized, double-blind, placebo-controlled Phase III studies.[9][10]

- Inclusion Criteria:
  - Adults aged 18-85 years with a diagnosis of gout.
  - Stable allopurinol dose of  $\geq 300$  mg/day (or  $\geq 200$  mg/day for patients with moderate renal impairment).[12]
  - Serum uric acid level  $\geq 6.5$  mg/dL at screening.[12]
  - History of at least two gout flares in the preceding 12 months.[12]

- Exclusion Criteria:
  - Severe renal impairment (creatinine clearance <30 mL/min).[13]
  - End-stage renal disease, kidney transplant, or dialysis.[13]
  - History of hypersensitivity to allopurinol.[13]
- Randomization and Blinding: Patients were randomized to receive **lesinurad** (200 mg or 400 mg) or placebo once daily, in addition to their ongoing allopurinol therapy. Both patients and investigators were blinded to the treatment allocation.

## Treatment Protocol

- Investigational Product: **Lesinurad** (200 mg or 400 mg tablets) or matching placebo administered orally once daily in the morning with food and water.[14]
- Concomitant Medication:
  - All patients continued their stable dose of allopurinol.
  - Gout flare prophylaxis (e.g., colchicine or NSAIDs) was required for at least the first 5 months of the study.[11]
- Hydration: Patients were advised to maintain adequate hydration (approximately 2 liters of fluid per day).[14]

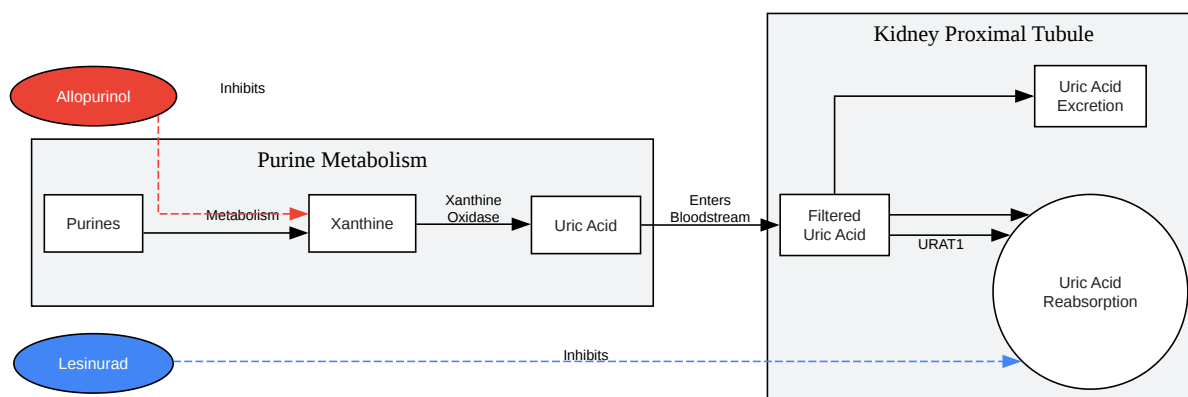
## Efficacy and Safety Assessments

- Primary Efficacy Endpoint: The proportion of patients achieving a target sUA level of <6.0 mg/dL at month 6.[9][10]
- Secondary Efficacy Endpoints:
  - Mean rate of gout flares requiring treatment (months 7-12).[9]
  - Proportion of patients with complete resolution of at least one target tophus by month 12. [9]

- Safety Assessments:
  - Monitoring of treatment-emergent adverse events (AEs) and serious adverse events (SAEs).
  - Regular laboratory assessments including serum creatinine, blood urea nitrogen (BUN), and urinalysis.
  - Vital signs and physical examinations.

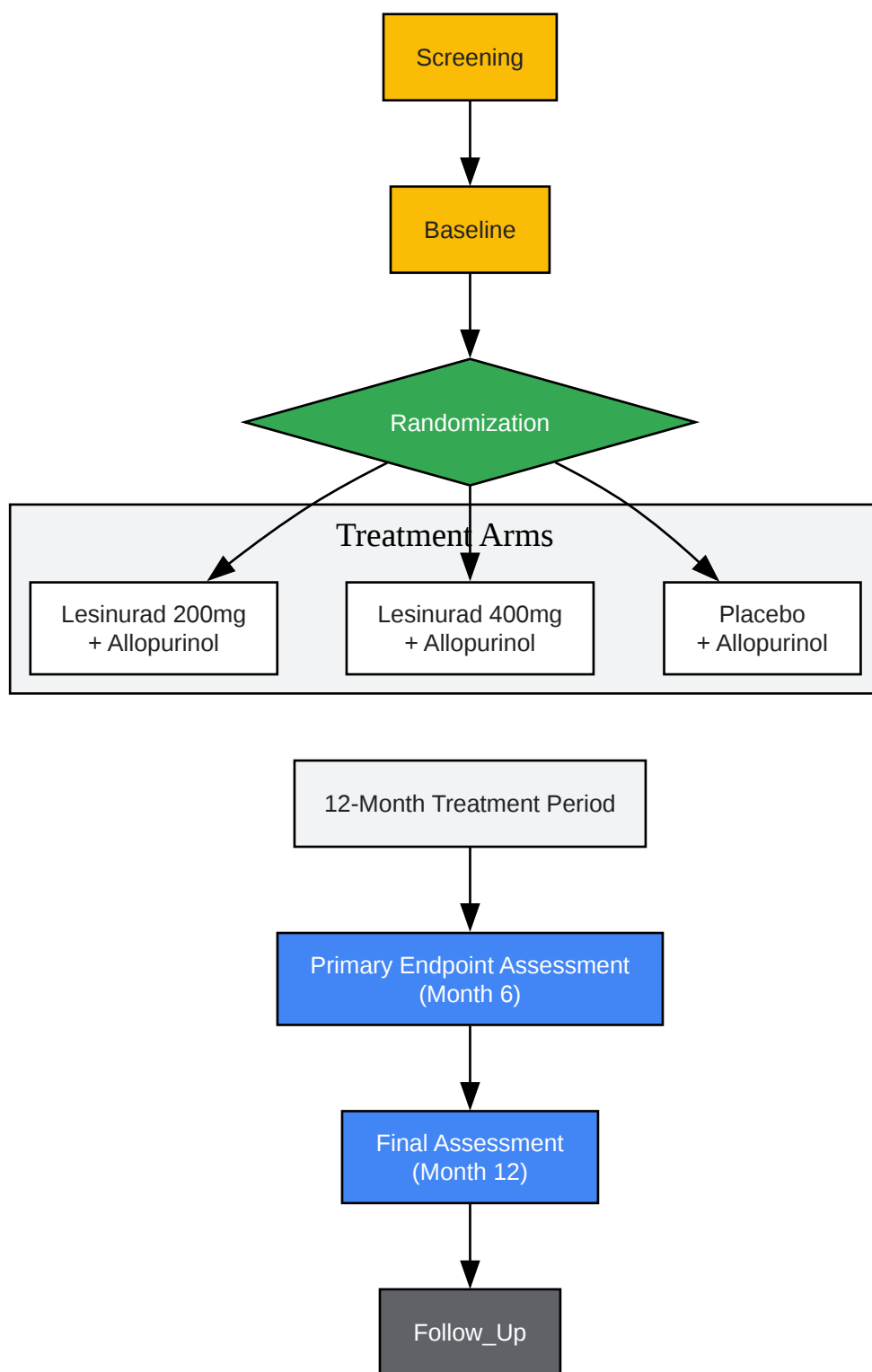
## Visualizations

### Signaling Pathways and Workflows



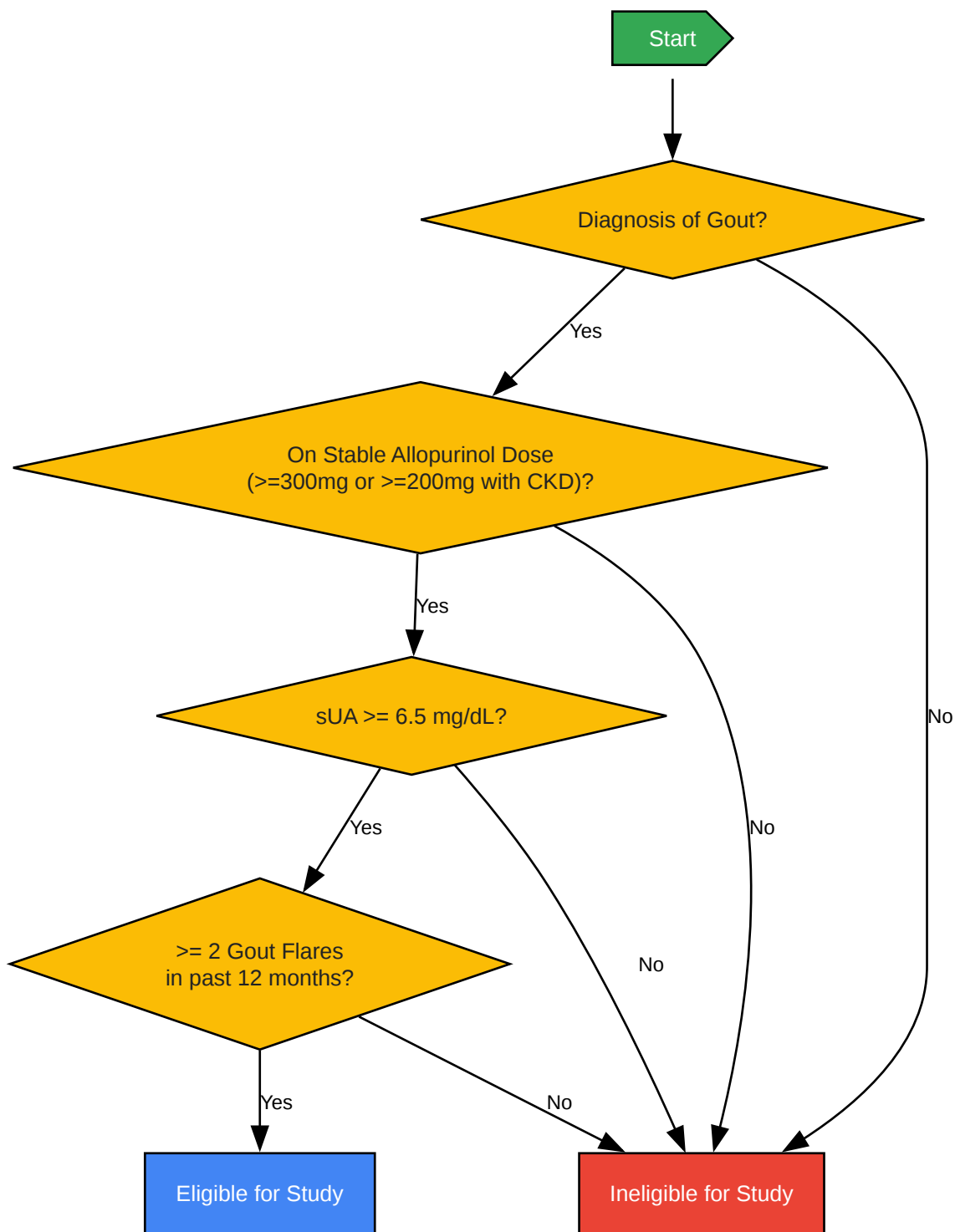
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Caption: Dual mechanism of action of allopurinol and **lesinurad**.



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Caption: Typical workflow of a Phase III clinical trial for **lesinurad**.



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Caption: Patient selection criteria for **lesinurad** clinical trials.

## Conclusion



The combination of **lesinurad** with allopurinol represents a significant therapeutic advancement for the management of hyperuricemia in patients with gout who are not adequately controlled by allopurinol alone.[9] The dual-mechanism approach of inhibiting uric acid production and increasing its renal excretion has demonstrated superior efficacy in lowering sUA levels compared to allopurinol monotherapy.[2] The 200 mg dose of **lesinurad**, in particular, has shown a favorable safety profile.[10] These findings support the use of **lesinurad** as an add-on therapy to help more patients with refractory gout achieve their target sUA levels.[15] Further research may explore the long-term clinical outcomes of this combination therapy, such as the rates of gout flare reduction and tophi resolution over extended periods.

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